molecular formula C9H15BO2Si B6230111 [2-(trimethylsilyl)phenyl]boronic acid CAS No. 1160757-30-1

[2-(trimethylsilyl)phenyl]boronic acid

Cat. No.: B6230111
CAS No.: 1160757-30-1
M. Wt: 194.11 g/mol
InChI Key: KIJPIBNIBJYCDG-UHFFFAOYSA-N
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Description

[2-(Trimethylsilyl)phenyl]boronic acid is a boronic acid derivative featuring a trimethylsilyl (TMS) substituent at the ortho position of the phenyl ring. This structural modification imparts unique electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. Boronic acids are widely recognized for their roles in Suzuki-Miyaura cross-coupling reactions , enzyme inhibition (e.g., β-lactamases and histone deacetylases) , and as sensors for biological molecules . The TMS group enhances stability and modulates reactivity, distinguishing this compound from simpler phenylboronic acids.

Properties

CAS No.

1160757-30-1

Molecular Formula

C9H15BO2Si

Molecular Weight

194.11 g/mol

IUPAC Name

(2-trimethylsilylphenyl)boronic acid

InChI

InChI=1S/C9H15BO2Si/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7,11-12H,1-3H3

InChI Key

KIJPIBNIBJYCDG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1[Si](C)(C)C)(O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(trimethylsilyl)phenyl]boronic acid typically involves the reaction of 2-bromo-1-(trimethylsilyl)benzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-bromo-1-(trimethylsilyl)benzene using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for [2-(trimethylsilyl)phenyl]boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: [2-(Trimethylsilyl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Oxidation: Oxidizing agents like H2O2, NaBO3.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Phenols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: [2-(Trimethylsilyl)phenyl]boronic acid is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: This makes them potential candidates for developing enzyme inhibitors and therapeutic agents .

Industry: In the industrial sector, [2-(trimethylsilyl)phenyl]boronic acid is used in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It is also used in the preparation of ligands for catalysis and other functional materials .

Mechanism of Action

The primary mechanism of action for [2-(trimethylsilyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The trimethylsilyl group provides steric protection, enhancing the stability and selectivity of the reaction.

Comparison with Similar Compounds

Table 1: Substituent Effects on Boronic Acid Reactivity

Compound Substituent Electronic Effect Steric Bulk Key Applications
Phenylboronic acid None Neutral Low Cross-coupling , β-lactamase inhibition
[2-(Trimethylsilyl)phenyl]boronic acid TMS (ortho) Electron-donating High Stabilized intermediates, steric tuning
[2-(Trifluoromethyl)phenyl]boronic acid CF₃ (ortho) Electron-withdrawing Moderate Enhanced electrophilicity
[4-(Diphenylamino)phenyl]boronic acid NPh₂ (para) Electron-donating High Fluorescent materials

β-Lactamase Inhibition

Boronic acids are potent β-lactamase inhibitors. While [phenylboronic acid] shows superior diagnostic accuracy for detecting KPC enzymes compared to aminophenylboronic acid (APBA) , bulky substituents like TMS may hinder binding to enzyme active sites. For example:

  • 3-Nitrophenyl boronic acid (Ki = 0.8 µM) and 4-carboxyphenyl boronic acid (Ki = 1.2 µM) exhibit strong AmpC β-lactamase inhibition due to optimized electronic and steric profiles .
  • The TMS group’s steric bulk in [2-(trimethylsilyl)phenyl]boronic acid could reduce binding efficiency, though specific data are lacking in the literature.

HDAC Inhibition

In fungal histone deacetylase (HDAC) inhibition, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (Compound A) achieves maximum inhibition at 1 µM, outperforming trichostatin A (1.5 µM) . The TMS variant’s activity remains unexplored, but its steric bulk may limit penetration into enzyme pockets compared to smaller analogs.

Suzuki-Miyaura Cross-Coupling

The TMS group can stabilize intermediates and modulate reaction rates. For instance:

  • Unsubstituted phenylboronic acids are standard reagents in biaryl synthesis .
  • Bulky boronic acids (e.g., [2-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid, ) often require optimized conditions due to steric hindrance.

Biological Activity

[2-(Trimethylsilyl)phenyl]boronic acid is a boron-containing compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications, supported by data tables and case studies.

Synthesis of [2-(Trimethylsilyl)phenyl]boronic Acid

The synthesis of [2-(trimethylsilyl)phenyl]boronic acid typically involves the reaction of phenylboronic acid derivatives with trimethylsilyl chloride in the presence of a base. This reaction can be summarized as follows:

C6H5B OH 2+ CH3 3SiClC6H4(Si CH3)3)B OH 2+HCl\text{C}_6\text{H}_5\text{B OH }_2+\text{ CH}_3\text{ }_3\text{SiCl}\rightarrow \text{C}_6\text{H}_4(\text{Si CH}_3)_3)\text{B OH }_2+\text{HCl}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including [2-(trimethylsilyl)phenyl]boronic acid. The compound exhibits significant activity against various bacterial strains and fungi. For instance, it has shown effectiveness against Escherichia coli and Candida albicans , with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.

Microorganism MIC (µg/mL) Comparison
Escherichia coli50Similar to standard antibiotics
Candida albicans100Moderate activity
Aspergillus niger75Effective against fungi

The antimicrobial mechanism of action appears to involve the inhibition of essential enzymes and disruption of cellular processes. Boronic acids can bind to diols in microbial cell walls, leading to structural destabilization and eventual cell death. This mechanism is similar to that observed in other boron-containing compounds like bortezomib, which is known for its proteasome inhibition.

Case Studies

  • Antifungal Activity : A study demonstrated that [2-(trimethylsilyl)phenyl]boronic acid inhibited the growth of Candida albicans at concentrations lower than those required for traditional antifungal agents. The study used both agar diffusion and broth microdilution methods to confirm these findings.
  • Antibacterial Efficacy : Another investigation focused on the compound's antibacterial properties against Bacillus cereus , revealing an MIC value lower than that of commonly used antibiotics. This suggests potential for developing new antibacterial therapies based on boronic acid derivatives.

Additional Biological Activities

Beyond antimicrobial effects, boronic acids have been explored for their anticancer properties. Research indicates that they may inhibit tubulin polymerization, a crucial process in cancer cell division. For example, compounds derived from boronic acids have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition.

Cell Line IC50 (µM) Activity Type
B-16 (melanoma)0.48Anticancer
Jurkat (leukemia)10^-8Induction of apoptosis

Q & A

Q. How does pH affect boronic acid binding to α-hydroxy acids?

  • Insight : At pH < 3, tetrahedral boronate complexes persist due to protonation of competing hydroxyl groups.
  • Experimental Design : Use potentiometric titration to map binding constants across pH 2–10 .

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